4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a complex organic compound that features a pyrazolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the alkylation of a pyrazole derivative followed by cyclization and subsequent functional group modifications. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolopyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, which can be removed under acidic conditions to reveal the active amine. This amine can then interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-piperidine-2-carboxylic acid: Another Boc-protected compound used in organic synthesis.
3-Amino-4-((N-tert-butoxycarbonyl)amino)pyridine: Similar structure with applications in medicinal chemistry.
Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Used in the synthesis of pharmaceuticals.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its pyrazolopyridine core, which provides distinct chemical properties and potential biological activities compared to other Boc-protected compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (Boc-THP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data collected from diverse sources.
Chemical Structure and Properties
The molecular formula of Boc-THP is C13H18N2O4, with a molecular weight of 258.29 g/mol. The structure features a tetrahydropyridine ring fused with a pyrazole moiety, which is known to influence its biological properties.
Biological Activity Overview
Boc-THP has been studied for various biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. The compound's activity can be attributed to its ability to interact with specific biological targets.
Anti-inflammatory Activity
Research indicates that Boc-THP exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated a reduction in the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
Boc-THP has also shown promise in cancer research. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death . A notable study reported that Boc-THP significantly inhibited cell proliferation at concentrations as low as 10 µM .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Cytotoxicity | IC50 values ranging from 10 µM to 50 µM |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving macrophage cell lines, treatment with Boc-THP resulted in a significant decrease in inflammatory markers. The study utilized ELISA assays to quantify cytokine levels, confirming the compound's effectiveness in modulating inflammatory responses.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Treatment with Boc-THP led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with Boc-THP at concentrations above 20 µM .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-5-4-6-16-10(8)7-9(15-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSHSZXVRRFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN2C1=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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